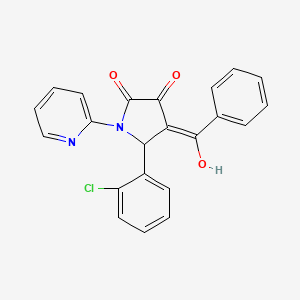

![molecular formula C18H15N5O4S B5501575 4-amino-N-{4-[2-(3-nitrophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5501575.png)

4-amino-N-{4-[2-(3-nitrophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives involves condensation reactions, and the compounds are characterized using various spectroscopic methods. For instance, (E)-4-((4-bromobenzylidene) amino)-N-(pyrimidin-2-yl) benzenesulfonamides were synthesized through condensation of 4-bromobenzaldehyde and sulfadiazine, characterized using FTIR, UV-Vis spectra, and computational studies like DFT and molecular docking (Sowrirajan et al., 2022).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often analyzed through X-ray crystallography, revealing details about bonding, geometry, and the molecular environment. For example, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide was confirmed by X-ray crystallography, providing insights into its crystalline structure and molecular interactions (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Benzenesulfonamide compounds participate in various chemical reactions, including cycloadditions, rearrangements, and substitutions, to yield novel derivatives with diverse properties. For instance, 4-(N-Allyl-N-aryl)amino-1,3-diaza-1,3-butadienes underwent [4+2] cycloadditions with vinyl- and isopropenyl- and chloroketenes, leading to the formation of pyrimidinone/fused pyrimidinone derivatives (Sharma & Mahajan, 1997).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

One study focused on the synthesis and characterization of novel sulfonamide derivatives, including spectroscopic techniques (FT-IR, 1H and 13C NMR), antimicrobial activity, and theoretical analyses using Density Functional Theory (DFT) methods. These compounds were investigated for their molecular geometry, vibrational wavenumbers, chemical shifts, and other theoretical parameters, demonstrating the utility of sulfonamide compounds in developing antimicrobial agents and materials with specific optical properties (Demircioğlu et al., 2018).

Optical and Material Applications

Another research highlighted the first hyperpolarizability of sulfonamide amphiphiles, evaluated by computational methods and hyper-Rayleigh scattering measurement. This study indicated the potential of these compounds in the development of materials with significant non-linear optical properties (NLO), which are crucial for applications in photonics and optoelectronics (Kucharski, Janik, & Kaatz, 1999).

Chemical Transformations and Privileged Scaffolds

Sulfonamide compounds have been used as intermediates in solid-phase synthesis, showcasing their versatility in chemical transformations to yield diverse privileged scaffolds. This application is pivotal in drug discovery and development, providing a pathway to synthesize various biologically active molecules (Fülöpová & Soural, 2015).

Anticancer and Antimetastatic Activity

Research into ureido-substituted benzenesulfonamides revealed a series of compounds with potent inhibition of human carbonic anhydrases, showing significant selectivity and inhibition against tumor-associated enzymes. One specific compound demonstrated notable antimetastatic activity in a model of breast cancer metastasis, highlighting the potential of sulfonamide derivatives in cancer therapy (Pacchiano et al., 2011).

Computational Studies and Molecular Docking

Computational studies and molecular docking have also played a crucial role in understanding the interaction mechanisms of sulfonamide compounds with biological targets. For example, novel synthesized sulfonamide derivatives were investigated for their antimicrobial activity, and molecular docking studies helped in understanding their potential binding mechanisms, thus aiding in the design of more effective antimicrobial agents (Elangovan et al., 2021).

Direcciones Futuras

The future directions for research on “4-amino-N-{4-[2-(3-nitrophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential applications could be investigated .

Propiedades

IUPAC Name |

4-amino-N-[4-[(E)-2-(3-nitrophenyl)ethenyl]pyrimidin-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O4S/c19-14-5-8-17(9-6-14)28(26,27)22-18-20-11-10-15(21-18)7-4-13-2-1-3-16(12-13)23(24)25/h1-12H,19H2,(H,20,21,22)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNSUUZSYYWEAY-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C2=NC(=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 5883343 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-(3-chlorophenyl)-4-[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5501498.png)

![N-4-biphenylyl-4-[(dimethylamino)methyl]-4-hydroxy-1-azepanecarboxamide](/img/structure/B5501501.png)

![6-iodo-3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5501530.png)

![4-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5501537.png)

![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(pyridin-3-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5501543.png)

![4-chloro-N-{[(3-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B5501547.png)

![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B5501549.png)

![3-methyl-8-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5501558.png)

![3-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5501562.png)

![7-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5501564.png)

![2-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-5-methoxy-4-pyridinol](/img/structure/B5501572.png)

![7-acetyl-N-(3,3-dimethylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5501588.png)